N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The exact mass of the compound N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is 300.0247880 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN4OS/c1-17-6-14-16-11(17)19-5-10(18)15-9-3-2-7(12)4-8(9)13/h2-4,6H,5H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFMPHYUUQRTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-16415, also known as Cambridge id 6563583, primarily targets the RhoA transcriptional signaling pathway. RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation.
Mode of Action
CCG-16415 acts downstream of Rho, blocking the serum response element (SRE)-driven transcription stimulated by various proteins. It specifically inhibits the transcription activated by MKL1, a coactivator and oncogene, without altering DNA binding. This suggests that CCG-16415 targets the MKL/SRF-dependent transcriptional activation.
Biochemical Pathways
The RhoA pathway, affected by CCG-16415, plays a crucial role in cellular processes and human diseases. Dysregulation of this pathway can lead to various pathological conditions, including cancer. By inhibiting the RhoA pathway, CCG-16415 can potentially disrupt these pathological processes.
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it helps predict how the drug concentration changes over time in the body.
Result of Action
CCG-16415 has shown promising results in several in vitro cancer cell functional assays. It inhibits DNA synthesis in PC-3 prostate cancer cells and shows selective activity against RhoC-overexpressing melanoma lines. Moreover, it stimulates apoptosis of metastasis-prone melanoma cell lines.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Molecular Formula
- C : 11
- H : 10
- Cl : 1
- F : 1
- N : 4
- O : 1
- S : 1
Molecular Weight
- 300.74 g/mol
Structural Representation
The compound features a triazole moiety linked to a chloro-fluorophenyl group and an acetamide functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential efficacy against bacterial and fungal infections.
Case Study: Antifungal Activity
In a study evaluating various triazole derivatives, it was found that those with electron-withdrawing groups (like chlorine) showed enhanced antifungal activity. The compound demonstrated an IC50 value of approximately 0.5 µg/mL against several fungal strains, indicating strong antifungal potential .
Anticancer Activity
The compound's structure suggests possible anticancer properties due to the presence of the triazole ring, which has been associated with cytotoxic effects in various cancer cell lines.
Research Findings
In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) showed that the compound reduced cell viability significantly. The IC50 values ranged from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism involves the inhibition of specific enzymes and pathways crucial for cell proliferation and survival. The triazole ring may interfere with the synthesis of nucleic acids or proteins essential for cancer cell growth.
Structure-Activity Relationship (SAR)
SAR analysis indicates that modifications to the phenyl and triazole rings can significantly influence biological activity. For instance:
- Chlorine Substitution : Enhances lipophilicity and cellular uptake.
- Fluorine Presence : May improve binding affinity to biological targets due to electronegativity differences.
Data Overview
| Biological Activity | IC50 Value | Cell Line/Organism |
|---|---|---|
| Antifungal | 0.5 µg/mL | Various fungal strains |
| Anticancer | 10–20 µM | A549 (lung cancer) |
Q & A
Q. What are the critical steps and optimization parameters in synthesizing N-(4-chloro-2-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?
The synthesis involves:
- Halogenation and coupling : Introduction of the 4-chloro-2-fluorophenyl group via halogenating agents (e.g., POCl₃) under controlled pH and temperature (60–80°C) to prevent side reactions .
- Triazole-thioacetamide formation : Reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 50–60°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Key optimization factors: Solvent choice (DMF for solubility vs. THF for selectivity), reaction time (6–12 hr), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.3 ppm) .
- LC-MS : Validates molecular weight (expected [M+H]⁺ = 353.1) and detects impurities .
- Elemental analysis : Ensures C, H, N, S, and Cl content matches theoretical values (e.g., C₁₁H₁₀ClFN₄OS) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., triazole-thioacetamide dihedral angles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Systematic substitution : Replace the 4-chloro-2-fluorophenyl group with bromo, methoxy, or nitro groups to assess electronic effects on target binding .
- Triazole modifications : Introduce alkyl/aryl substituents at the 4-methyl position to evaluate steric effects (e.g., 4-ethyl vs. 4-phenyl) .
- Bioactivity assays : Pair synthetic analogs with in vitro antimicrobial (MIC assays) and anticancer (MTT assays) screens to correlate structural changes with potency .
Q. How can contradictory solubility data across studies be reconciled?
- Method standardization : Use consistent solvent systems (e.g., DMSO for stock solutions, PBS for dilution) to minimize variability .
- Substituent analysis : Compare solubility of derivatives (e.g., fluorophenyl vs. thiophenyl analogs) to identify hydrophobicity trends .
- Computational modeling : Predict logP values (e.g., using Molinspiration) to guide experimental design .
Q. What strategies are effective for derivatizing the triazole-sulfanylacetamide core?
- Oxidation/Reduction : Convert the thioether (-S-) to sulfoxide (-SO-) or sulfone (-SO₂-) groups using H₂O₂ or mCPBA .
- N-functionalization : Introduce alkyl/aryl groups at the triazole N1 position via nucleophilic substitution (e.g., with alkyl halides) .
- Cross-coupling : Employ Suzuki-Miyaura reactions to attach heteroaryl groups (e.g., pyridine) to the acetamide backbone .
Q. Which computational methods are suitable for predicting target binding and selectivity?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., cytochrome P450 or kinase targets) .
- MD simulations : Assess binding stability (20–50 ns trajectories) in explicit solvent (e.g., TIP3P water) to identify critical residue interactions .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize analogs with enhanced fit .
Q. How can stability under varying pH and light conditions be systematically evaluated?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and UV light (254 nm) for 24–72 hr .
- HPLC monitoring : Quantify degradation products (e.g., hydrolyzed acetamide or triazole ring-opened species) .
- Kinetic studies : Calculate half-life (t₁/₂) and activation energy (Arrhenius plots) for storage recommendations .
Q. What methodologies identify and quantify reaction by-products during synthesis?
- TLC/GC-MS : Screen crude mixtures for intermediates (e.g., unreacted thiol or chloroacetamide) .
- Isolation : Use preparative HPLC to separate by-products (e.g., dimerized triazole derivatives) .
- Mechanistic studies : Probe side reactions (e.g., oxidation) via isotopic labeling (¹⁸O-H₂O) or trapping agents (TEMPO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
